

4-Chloropyridine-2-carbonyl Chloride Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloropyridine-2-carbonyl chloride hydrochloride

Cat. No.: B023288

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Chloropyridine-2-carbonyl chloride hydrochloride**, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines its chemical properties, experimental protocols for its synthesis and characterization, and its role in synthetic workflows.

Core Chemical Data

A summary of the key quantitative data for **4-Chloropyridine-2-carbonyl chloride hydrochloride** is presented in the table below for easy reference.

Property	Value	References
CAS Number	51727-15-2	[1] [2] [3] [4] [5] [6]
Molecular Formula	C ₆ H ₄ Cl ₃ NO	[1] [3] [4]
Molecular Weight	212.46 g/mol	[3] [4] [6]
Melting Point	135-137 °C (decomposes)	[1] [2] [6]
Synonyms	4-Chloro-2-pyridinecarbonyl chloride hydrochloride	[6]

Synthesis and Experimental Protocols

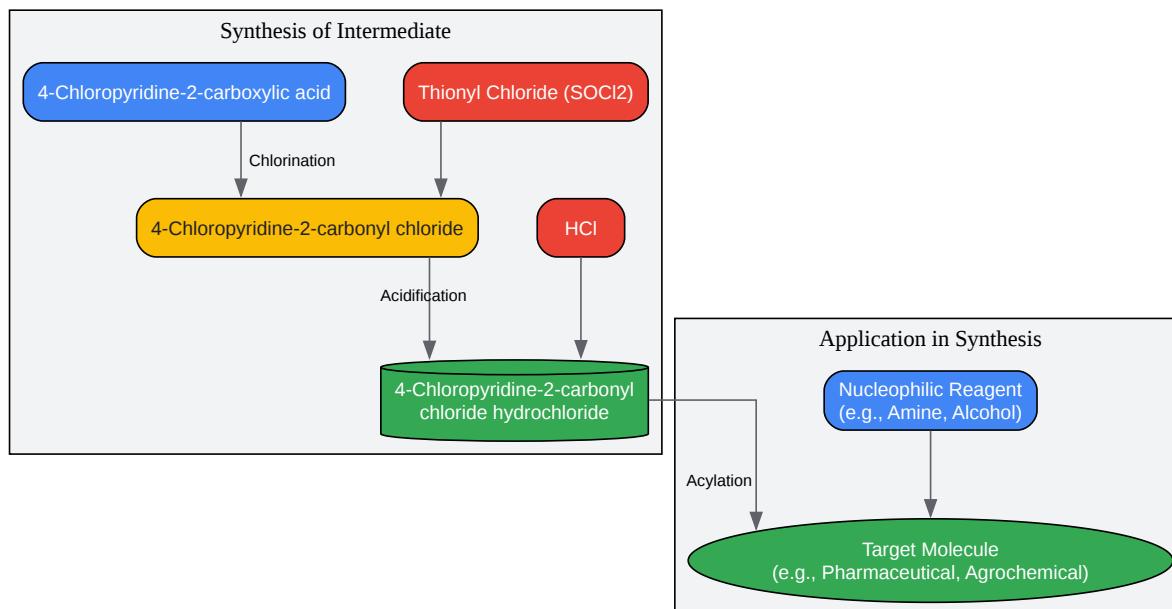
While specific, detailed protocols for the direct synthesis of **4-Chloropyridine-2-carbonyl chloride hydrochloride** are not readily available in public literature, a plausible synthetic route can be extrapolated from the preparation of the parent compound, 4-Chloropyridine-2-carbonyl chloride, and related structures. The synthesis generally involves the chlorination of a pyridine-2-carboxylic acid derivative.

Proposed Synthesis of 4-Chloropyridine-2-carbonyl chloride

A common method for the synthesis of acyl chlorides from carboxylic acids involves the use of thionyl chloride (SOCl_2), often with a catalytic amount of N,N-dimethylformamide (DMF). A general procedure is as follows:

- **Reaction Setup:** To a dried reaction flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-chloropyridine-2-carboxylic acid.
- **Addition of Reagents:** Under a nitrogen atmosphere, add an excess of thionyl chloride, followed by a catalytic amount of N,N-dimethylformamide (DMF).
- **Reaction Conditions:** The reaction mixture is typically heated to reflux and stirred for several hours until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Work-up:** After completion, the excess thionyl chloride is removed under reduced pressure. The crude 4-Chloropyridine-2-carbonyl chloride can then be purified by distillation or recrystallization.

To obtain the hydrochloride salt, the resulting 4-Chloropyridine-2-carbonyl chloride would be treated with hydrochloric acid.


Experimental Protocol for Melting Point Determination

The melting point of **4-Chloropyridine-2-carbonyl chloride hydrochloride** can be determined using a standard melting point apparatus.

- **Sample Preparation:** A small amount of the crystalline solid is placed in a capillary tube, which is then sealed at one end.
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.
- **Heating and Observation:** The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Melting Point Range:** The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting range. For this compound, decomposition is observed.

Synthetic Workflow and Applications

4-Chloropyridine-2-carbonyl chloride hydrochloride serves as a crucial building block in organic synthesis, particularly for introducing the 4-chloropyridin-2-yl carbonyl moiety into a target molecule. This is a common step in the development of novel pharmaceutical and agrochemical compounds.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow of **4-Chloropyridine-2-carbonyl chloride hydrochloride** and its application.

The diagram above illustrates the logical flow from the starting material, 4-chloropyridine-2-carboxylic acid, to the target intermediate, **4-Chloropyridine-2-carbonyl chloride hydrochloride**. This intermediate is then utilized in a subsequent acylation reaction with a nucleophilic reagent to synthesize a final target molecule, which could be a candidate for a new drug or agrochemical. This highlights the compound's role as a reactive intermediate for building more complex molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. chembk.com [chembk.com]
- 3. 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 4. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 5. chempanda.com [chempanda.com]
- 6. scbt.com [scbt.com]
- To cite this document: BenchChem. [4-Chloropyridine-2-carbonyl Chloride Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b023288#4-chloropyridine-2-carbonyl-chloride-hydrochloride-melting-point\]](https://www.benchchem.com/product/b023288#4-chloropyridine-2-carbonyl-chloride-hydrochloride-melting-point)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com